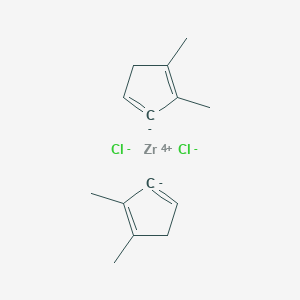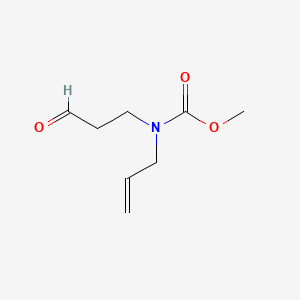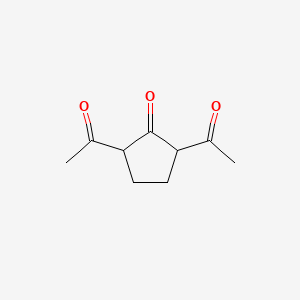
2,5-Diacetylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diacetylcyclopentan-1-one, or 2,5-DCPC, is an organic compound with a unique cyclic structure. This compound has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. 2,5-DCPC is a useful synthetic intermediate for the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other compounds, including polymers. The compound has been studied extensively for its potential as an antifungal, antiviral, and anti-inflammatory agent.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2,5-Diacetylcyclopentan-1-one can be achieved through a multi-step reaction pathway involving the conversion of a cyclopentanone derivative to the final product.
Starting Materials
Cyclopentanone, Acetic anhydride, Sodium acetate, Sulfuric acid, Sodium bicarbonate, Magnesium sulfate, Ethanol
Reaction
Step 1: Cyclopentanone is reacted with acetic anhydride in the presence of sulfuric acid to form 2-acetylcyclopentanone., Step 2: The 2-acetylcyclopentanone is then reacted with sodium acetate and acetic anhydride to form 2,5-diacetylcyclopentan-1-one., Step 3: The crude product is purified by washing with sodium bicarbonate solution and drying with magnesium sulfate., Step 4: The purified product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
2,5-DCPC has been studied extensively for its potential as an antifungal, antiviral, and anti-inflammatory agent. In vitro studies have shown that 2,5-DCPC has antifungal activity against several species of fungi, including Candida albicans and Aspergillus niger. Additionally, the compound has been found to have antiviral activity against several viruses, including herpes simplex virus. In vivo studies have demonstrated that 2,5-DCPC has anti-inflammatory activity in mouse models of rheumatoid arthritis and asthma. The compound has also been studied for its potential to reduce inflammation in the gut and improve intestinal barrier function.
Mécanisme D'action
The exact mechanism of action of 2,5-DCPC is not yet fully understood. However, it is believed that the compound exerts its antifungal, antiviral, and anti-inflammatory effects by modulating the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Additionally, 2,5-DCPC has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
2,5-DCPC has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to modulate the expression of several proteins involved in inflammation, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have demonstrated that 2,5-DCPC has anti-inflammatory and anti-allergic effects in mouse models of asthma and allergic rhinitis.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-DCPC has several advantages and limitations for lab experiments. On the plus side, the compound is relatively easy to synthesize, and it has a wide range of applications in organic chemistry, biochemistry, and pharmacology. Additionally, the compound is generally non-toxic and has been found to have several beneficial effects in vivo. On the downside, the compound is not commercially available, and it is difficult to obtain in large quantities. Additionally, the exact mechanism of action of 2,5-DCPC is not yet fully understood.
Orientations Futures
The potential of 2,5-DCPC has yet to be fully explored. Future research should focus on the compound’s mechanism of action, as well as its potential therapeutic applications. Additionally, further studies are needed to determine the compound’s pharmacokinetic and pharmacodynamic properties. Additionally, additional studies should be conducted to explore the compound’s potential as an anti-cancer agent. Lastly, research should be conducted to evaluate the safety and efficacy of 2,5-DCPC in humans.
Propriétés
IUPAC Name |
2,5-diacetylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5(10)7-3-4-8(6(2)11)9(7)12/h7-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASDIPTJBGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702777 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetylcyclopentan-1-one | |
CAS RN |
18341-51-0 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

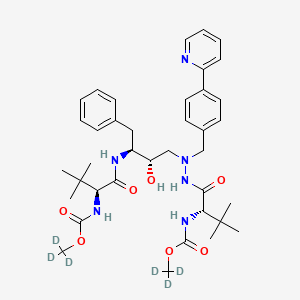
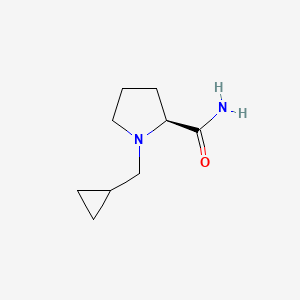

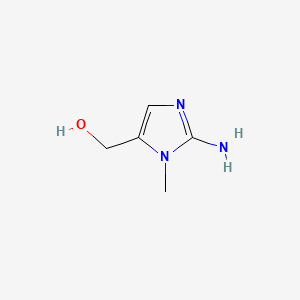
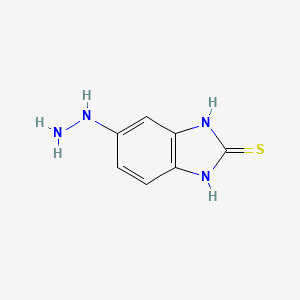

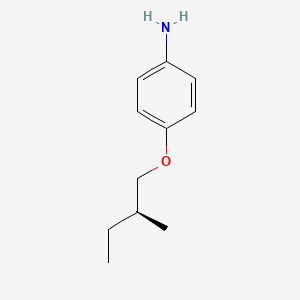
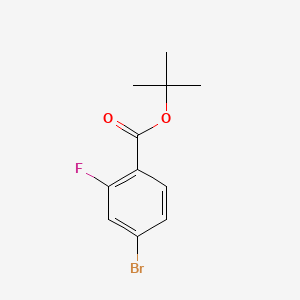
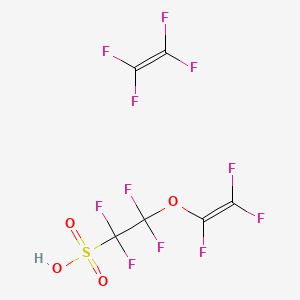
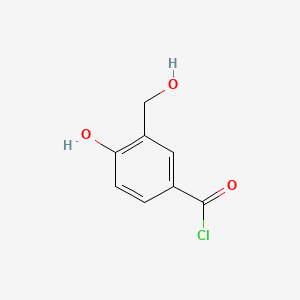
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)
